8-Methoxycaffeine

説明

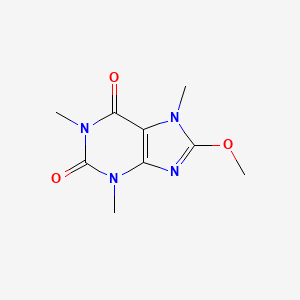

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-methoxy-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-5-6(10-8(11)16-4)12(2)9(15)13(3)7(5)14/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPSJRIIRXKPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205434 | |

| Record name | 8-Methoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-34-6 | |

| Record name | 3,7-Dihydro-8-methoxy-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxycaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methoxycaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxycaffeine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UR74I2980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 8 Methoxycaffeine

Classical Synthetic Routes

Classical approaches to synthesizing 8-methoxycaffeine often involve a two-step process: initial halogenation of caffeine (B1668208) at the C-8 position, followed by a nucleophilic substitution to introduce the methoxy (B1213986) group.

The C-8 position of caffeine is a common site for chemical modification. cymitquimica.com A key intermediate in the synthesis of this compound is 8-halocaffeine, particularly 8-bromocaffeine or 8-chlorocaffeine (B118225).

Bromination: 8-Bromocaffeine (8-BC) can be prepared through electrophilic aromatic substitution. One method involves the direct bromination of caffeine with bromine (Br₂) in glacial acetic acid, with sodium acetate (B1210297) serving as an acid scavenger for the hydrogen bromide produced. wikipedia.org Alternatively, elemental bromine can be generated in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide, reportedly achieving yields of up to 85%. wikipedia.org N-Bromosuccinimide (NBS) in a mixture of dichloromethane (B109758) (DCM) and water at room temperature has also been reported as an efficient brominating reagent, yielding almost pure 8-BC quantitatively. nih.gov

Chlorination: The chlorination of caffeine to produce 8-chlorocaffeine (8-CC) can be achieved by bubbling chlorine gas (Cl₂) through a caffeine solution in an inert solvent such as dichloromethane. wikipedia.org

Once the halogenated caffeine intermediate is obtained, the methoxy group is introduced via a nucleophilic substitution reaction.

Using Sodium Methoxide (B1231860): A common method involves reacting 8-chlorocaffeine with sodium methoxide (NaOMe) in methanol (B129727) (MeOH). Sodium methoxide can be prepared by dissolving sodium metal in methanol. wikipedia.org Early methods involved heating 8-halocaffeine in a methyl alcohol solution containing an excess of sodium or potassium alcoholate. uni.lu

Using NaOH in Methanol: An alternative, often more accessible, route involves the substitution of the halogen atom using sodium hydroxide (B78521) (NaOH) dissolved in methanol. wikipedia.org This is a simple nucleophilic aromatic substitution. wikipedia.org While effective, the presence of water in the methanolic NaOH solution can lead to the formation of hydroxide, which may compete with methoxide, resulting in impurities such as 1,3,7-trimethyluric acid (a tautomer of 8-hydroxycaffeine). wikipedia.org These impurities are typically removable through recrystallization. wikipedia.org Another approach mentioned is refluxing 8-chlorocaffeine with NaOH in tetrahydrofuran (B95107) (THF) to yield 8-hydroxycaffeine, which can then be methylated to this compound. wikipedia.org

Optimization of reaction conditions is crucial for maximizing yield and purity. For the nucleophilic substitution of 8-chlorocaffeine, specific conditions have been reported: adding 8-chlorocaffeine to 1.5 equivalents of sodium methoxide in enough methanol to solubilize the caffeine when hot (approximately 5 mL MeOH per gram of caffeine). wikipedia.org The mixture is then refluxed for 45 minutes, followed by hot filtration to remove sodium chloride (NaCl) byproduct. wikipedia.org The product, this compound, typically crystallizes out upon cooling. wikipedia.org

Purification of the intermediate 8-halocaffeine is also important. For instance, crude 8-chlorocaffeine obtained from chlorination may contain impurities and can be purified by recrystallization, with melting point checks used to assess purity. wikipedia.org Impurities arising from competing side reactions, such as 1,3,7-trimethyluric acid from hydroxide contamination during methoxylation, can often be removed by recrystallization. wikipedia.org

Modern and Alternative Synthetic Approaches

Beyond classical methods, more contemporary and potentially greener synthetic routes have been explored for this compound.

Electrochemical oxidation represents a modern approach to the synthesis of this compound, offering a direct functionalization pathway. Studies have shown that electrochemical oxidation of caffeine in methanol can directly yield this compound. For example, using potassium fluoride (B91410) (KF) as an electrode in methanol at 1.5 V for 2.5 hours resulted in the formation of this compound with a reported yield of 43%. uni.lu This method offers a more direct route compared to multi-step classical syntheses involving halogenated intermediates.

Table 1: Electrochemical Synthesis of this compound

| Reactant | Solvent | Electrode/Catalyst | Voltage (V) | Time (hours) | Product | Yield (%) | Citation |

| Caffeine | Methanol | KF | 1.5 | 2.5 | This compound | 43 | uni.lu |

While specific detailed research on the application of comprehensive green chemistry principles solely for this compound production is not extensively documented in the provided search results, the electrochemical oxidation method discussed above inherently aligns with several green chemistry principles. Electrochemical synthesis often reduces or eliminates the need for hazardous chemical reagents, solvents, and byproducts, as electricity acts as the primary reagent. This can lead to a more atom-economical process and a decrease in waste generation compared to traditional multi-step syntheses that might involve stoichiometric halogenating agents and strong bases. The use of methanol as a solvent in the electrochemical method is also a consideration, as it is a relatively benign solvent compared to some organic alternatives.

Molecular and Cellular Mechanisms of Action of 8 Methoxycaffeine

Modulation of Purinergic Receptors

Purinergic receptors, particularly the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), are G-protein coupled receptors (GPCRs) that mediate the physiological actions of adenosine, an endogenous nucleoside. Adenosine acts as a signaling molecule by activating these four receptor subtypes, which are widely distributed throughout the body and involved in various physiological and pathophysiological processes, including the regulation of vascular tone, immune response, and inflammation. mdpi.comfrontiersin.orgnih.govnih.gov

Caffeine (B1668208) is known to act as a non-selective antagonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3). mdpi.com However, specific data detailing the affinity (e.g., Ki values) and selectivity of 8-Methoxycaffeine for each of these adenosine receptor subtypes (A1, A2A, A2B, A3) were not found in the conducted searches. The precise methoxy (B1213986) substitution on the xanthine (B1682287) core could theoretically alter its binding profile compared to caffeine, potentially leading to differential affinities or even selectivity for certain subtypes.

Given its structural similarity to caffeine, this compound is generally expected to act as an antagonist at adenosine receptors. Antagonists bind to the receptor without activating it, thereby blocking the binding and action of endogenous agonists like adenosine. While the general mechanism of xanthine derivatives is antagonism, specific in vitro binding assay data characterizing this compound as an agonist or antagonist, along with corresponding binding constants, were not identified in the available search results. Such assays typically involve measuring the compound's ability to displace a known radiolabeled agonist or antagonist from the receptor or to inhibit/stimulate downstream signaling pathways.

G protein-coupled receptors (GPCRs), including adenosine receptors, undergo complex regulatory processes such as desensitization and internalization upon agonist exposure. Desensitization, a process that reduces receptor responsiveness, often involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins. This uncouples the receptor from its G-protein, impairing its function. nih.govfrontiersin.orgnih.gov Receptor internalization, where receptors are removed from the cell surface, can occur via clathrin-coated pits and is often a subsequent step to desensitization. nih.gov

The rate and extent of desensitization and internalization vary among adenosine receptor subtypes. For instance, A1 receptors internalize slowly (half-life of several hours), while A2A and A2B receptors undergo faster downregulation (typically less than 1 hour), and A3 receptors desensitize and downregulate even more rapidly (within minutes). nih.govfrontiersin.orgnih.gov While these general mechanisms are well-established for adenosine receptors, specific studies investigating the effects of this compound on the desensitization and internalization of adenosine receptors in cellular models were not found in the provided search results. Such studies would typically involve long-term exposure of cells expressing adenosine receptors to this compound and subsequent measurement of receptor number on the cell surface or total receptor expression.

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two crucial intracellular second messengers, into their inactive 5'-monophosphate forms. mdpi.comtocris.com By degrading these cyclic nucleotides, PDEs regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains, thereby playing a vital role in signal transduction. mdpi.com Mammals have 11 PDE families (PDE1-11), each with distinct substrate specificities and tissue distribution. mdpi.comtocris.com

The PDE families can be broadly categorized based on their substrate selectivity:

cAMP-specific PDEs: PDE4, PDE7, and PDE8. mdpi.comtocris.com

cGMP-specific PDEs: PDE5, PDE6, and PDE9. mdpi.comtocris.com

Dual-specificity PDEs (hydrolyzing both cAMP and cGMP): PDE1, PDE2, PDE3, PDE10, and PDE11, though they may exhibit a higher affinity for one cyclic nucleotide. mdpi.comtocris.com

Caffeine is known to be a non-selective phosphodiesterase inhibitor, affecting PDE1, PDE4, and PDE5, among others, leading to cAMP accumulation. mdpi.com Given this, this compound might also exhibit PDE inhibitory activity. However, specific research findings detailing the specificity of this compound towards individual PDE isoforms (PDE1-11) were not identified in the conducted searches. Such studies would typically involve screening the compound against a panel of recombinant PDE enzymes to determine its inhibitory profile across the different families and isoforms.

Kinetic analysis of PDE inhibition involves determining parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which quantify the potency of an inhibitor. For instance, Cilostazol, a PDE3 inhibitor, has an IC50 of 0.2 µM for PDE3 in platelets. While such kinetic data are available for various PDE inhibitors, specific IC50 or Ki values for this compound against any of the PDE isoforms (PDE1-11) were not found in the provided search results. The absence of this data means that the precise potency and mode of PDE inhibition by this compound remain to be elucidated from the available information.

Table 1: Overview of Phosphodiesterase Families and Substrate Specificity

| PDE Family | Preferred Substrate(s) |

| PDE1 | cAMP, cGMP |

| PDE2 | cAMP, cGMP |

| PDE3 | cAMP, cGMP |

| PDE4 | cAMP |

| PDE5 | cGMP |

| PDE6 | cGMP |

| PDE7 | cAMP |

| PDE8 | cAMP |

| PDE9 | cGMP |

| PDE10 | cAMP, cGMP |

| PDE11 | cAMP, cGMP |

Table 2: Examples of Known PDE Inhibitors and Their Specificity (for context, not this compound)

| Inhibitor | PDE Target(s) |

| Caffeine | Non-selective (PDE1, PDE4, PDE5) mdpi.com |

| Cilostazol | PDE3 |

| Sildenafil | PDE5 |

| Tadalafil | PDE5 |

| Rolipram | PDE4 |

| IBMX | Non-selective |

| Ibudilast | Non-selective (PDE3, PDE4, PDE10, PDE11) mdpi.com |

Impact on Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

This compound (8-MOC), a derivative of caffeine, has been reported to act as a phosphodiesterase (PDE) inhibitor. arabjchem.org Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations. The inhibition of PDE by 8-alkyloxycaffeine, a class that includes this compound, suggests that it can lead to increased intracellular levels of these crucial second messengers. arabjchem.org Elevated levels of cAMP and cGMP can influence a wide array of cellular processes, including signal transduction pathways, gene expression, and cellular metabolism.

Interaction with DNA Topoisomerase II and DNA Integrity

This compound significantly interacts with DNA topoisomerase II, an enzyme vital for maintaining DNA topology during cellular processes like replication, transcription, and repair. This interaction leads to various forms of DNA damage and alterations in DNA integrity. nih.govnih.govoup.com The effects of this compound on DNA integrity have been observed to be similar to those of ellipticine (B1684216), a known DNA topoisomerase II inhibitor, in terms of the types and ratios of DNA breaks and crosslinks induced. nih.govoup.comresearchgate.net

Induction of DNA Single-Strand Breaks (SSBs)

This compound is capable of inducing DNA single-strand breaks (SSBs). nih.govoup.com These breaks represent discontinuities in one of the two strands of the DNA double helix. Studies using techniques like alkaline elution have demonstrated the ability of 8-MOC to produce SSBs in isolated cell nuclei. oup.com The induction of SSBs by 8-MOC is comparable to that observed with other DNA topoisomerase II inhibitors like ellipticine. nih.govoup.com

Induction of DNA Double-Strand Breaks (DSBs)

In addition to single-strand breaks, this compound also induces DNA double-strand breaks (DSBs). nih.govoup.comnih.govoup.com DSBs are considered highly deleterious forms of DNA damage, as they involve breaks in both strands of the DNA helix, posing a significant threat to genome stability. Research in purified human T lymphocytes has shown that 8-MOC efficiently induces DSBs at non-toxic concentrations. nih.govoup.com The frequency of DNA-DSBs induced by 8-MOC coordinates with the levels of DNA topoisomerase II and the onset of DNA replication. nih.govoup.com At concentrations between 10 and 50 µM, this compound demonstrated approximately 75% of the activity of etoposide (B1684455) (VP16) and ellipticine in terms of DSB induction. nih.govoup.com

Table 1: Comparative Induction of DNA Double-Strand Breaks

| Compound | Concentration Range (µM) | Relative DSB Induction Activity (vs. VP16/Ellipticine) | Reference |

| This compound | 10-50 | ~75% | nih.govoup.com |

| Etoposide (VP16) | - | 100% (reference) | nih.govoup.com |

| Ellipticine | - | 100% (reference) | nih.govoup.com |

Formation of DNA-Protein Crosslinks (DPCs)

This compound also leads to the formation of DNA-protein crosslinks (DPCs). nih.govoup.com DPCs are covalent attachments between DNA and proteins, which can impede essential cellular processes such as DNA replication and transcription. The presence of SSBs, DSBs, and DPCs in a similar ratio following 8-MOC treatment, akin to the effects of ellipticine, suggests a common mechanism involving the interaction with DNA topoisomerase II within the cellular chromatin environment. nih.govoup.com

Stabilization of Topoisomerase II Cleavable Complexes

This compound interferes with the breakage-reunion reaction of DNA topoisomerase II by stabilizing a cleavable complex. nih.gov This stabilization means that the enzyme, after cleaving the DNA, remains bound to the DNA ends, preventing the re-ligation step. Treatment of these cleavable complexes with protein denaturants results in DNA breaks. nih.gov This mechanism is a hallmark of topoisomerase II poisons. researchgate.netplos.org However, it is important to note the context of these findings. While stabilization of cleavable complexes has been observed, studies using purified L1210 topoisomerase II (p170 form) with SV40 DNA and human c-myc DNA as substrates indicated that 8-MOC, caffeine, and 8-chlorocaffeine (B118225) were unable to stimulate the formation of a cleavable complex under these in vitro conditions. nih.govoup.comresearchgate.net This suggests that 8-MOC's activity might be dependent on the natural chromatin milieu within the nucleus or could involve a different form of topoisomerase II. nih.govoup.com

Absence of Direct Inhibition on Purified Topoisomerase II Enzyme

Despite its profound effects on DNA integrity and its ability to induce DNA breaks and cleavable complexes in cellular contexts, this compound has been reported to lack direct inhibition on purified DNA topoisomerase II enzyme. nih.govoup.comnih.govoup.com Studies with purified L1210 topoisomerase II demonstrated that 8-MOC, caffeine, and 8-chlorocaffeine did not stimulate the formation of a cleavable complex. nih.govoup.comresearchgate.net This indicates that while 8-MOC influences topoisomerase II activity and DNA integrity within the cellular environment, its mechanism may not involve direct binding and inhibition of the purified enzyme in the same manner as classical topoisomerase II poisons. nih.govoup.com The observed effects on DNA integrity are efficient and occur at non-toxic concentrations without direct inhibition of the purified enzyme. nih.govoup.com

Cell Cycle Dependence of DNA Damage Induction (e.g., in T-lymphocytes, L1210 cells)

Studies have demonstrated that this compound induces DNA double-strand breaks (DSBs) in various cell types, with this induction exhibiting a clear cell cycle dependence. In purified human T-lymphocytes, the frequency of DNA-DSBs induced by 8-MOC correlates with the levels of DNA topoisomerase II and the initiation of DNA replication. This suggests that the DNA damaging effects of 8-MOC are most pronounced during the S phase of the cell cycle, where DNA replication and topoisomerase II activity are at their peak nih.gov.

Similar observations have been made in L1210 leukemia cells. 8-MOC is capable of inducing DNA single-strand breaks (SSBs), DSBs, and DNA-protein crosslinks (DPCs) in isolated nuclei from L1210 cells. The induction of these DNA lesions by 8-MOC, caffeine, and 8-chlorocaffeine (another caffeine derivative) displays a bell-shaped dose-response curve, indicating an optimal concentration range for DNA damage induction nih.govcapes.gov.br. The presence of DNA damage and chromosome breaks can activate G2/M checkpoints, leading to rapid cell cycle arrest in G2, allowing for DNA repair before mitosis nih.gov.

Comparative Analysis with Known Topoisomerase II Inhibitors (e.g., Ellipticine, Etoposide)

This compound's ability to induce DNA damage has been compared to that of established topoisomerase II inhibitors such as ellipticine and etoposide (also known as VP16). In human T-lymphocytes, 8-MOC, at concentrations between 10 and 50 µM, was found to be approximately 75% as active as etoposide and ellipticine in terms of inducing DNA-DSBs nih.gov. The DNA effects of 8-MOC, including the presence of SSBs, DSBs, and DPCs, appeared similar to those induced by ellipticine, and these lesions were rapidly reversible upon removal of the drug nih.govcapes.gov.brthno.orgmdpi.com.

Despite these functional similarities in DNA damage induction, a crucial distinction lies in their direct interaction with topoisomerase II. Unlike etoposide and ellipticine, which are known to stabilize the cleavable complex formed by topoisomerase II and DNA, 8-MOC was not found to directly stimulate the formation of a cleavable complex by purified L1210 topoisomerase II (p170 form) when using SV40 DNA and human c-myc DNA as substrates nih.govcapes.gov.brthno.orgmdpi.comfrontiersin.org. This suggests that 8-MOC might act on a different form of topoisomerase II or that its activity requires the natural chromatin environment within the nucleus thno.orgmdpi.comfrontiersin.org. However, in studies involving Drosophila DNA topoisomerase II, this compound was shown to inhibit the enzyme's strand-passing activity by decatenating kinetoplast DNA and interfering with the breakage-reunion reaction by stabilizing a cleavable complex iarc.fr. Furthermore, in contrast to etoposide and ellipticine, 8-MOC was not cytotoxic at the concentrations tested for DNA damage induction nih.gov.

The comparative effects of this compound, ellipticine, and etoposide on DNA double-strand breaks are summarized below:

| Compound | DNA Double-Strand Break Induction (Relative Activity) | Cytotoxicity | Direct Topoisomerase II Cleavable Complex Stabilization (Purified Enzyme) |

| This compound | Approximately 75% as active as VP16/Ellipticine nih.gov | Not cytotoxic nih.gov | No (L1210 p170 form) nih.govthno.orgmdpi.comfrontiersin.org |

| Ellipticine | High nih.gov | Yes nih.gov | Yes nih.gov |

| Etoposide (VP16) | High nih.gov | Yes nih.gov | Yes nih.gov |

Modulation of Other Intracellular Targets and Signaling Pathways

While this compound is primarily known for its DNA-damaging properties, its broader impact on other intracellular targets and signaling pathways is less extensively characterized in the current literature.

Potential Interactions with Ion Channels (e.g., Calcium, Potassium, Sodium, Chloride Channels) (in vitro/cellular studies)

Effects on Protein Kinase Activity (e.g., PKA, PKG)

Information regarding the direct effects of this compound on the activity of protein kinases, such as Protein Kinase A (PKA) or Protein Kinase G (PKG), is not extensively documented in the current scientific literature. While caffeine, the parent compound of this compound, is known to inhibit phosphodiesterase enzymes, thereby indirectly affecting cyclic AMP (cAMP) levels and PKA activity sielc.com, specific studies on this compound's influence on these or other protein kinases have not been found.

Influence on Gene Expression and Cellular Proliferation (mechanistic insights, not therapeutic)

Beyond its well-documented role in inducing DNA damage and influencing cell cycle progression as a consequence of that damage, detailed mechanistic insights into this compound's direct influence on gene expression or cellular proliferation (excluding therapeutic implications) are not widely reported. The induction of DNA damage by 8-MOC can inherently impact cellular processes that rely on DNA integrity, such as replication and transcription, which in turn can affect proliferation. However, specific studies elucidating direct regulatory effects of this compound on gene expression profiles or independent modulations of cellular proliferation pathways have not been identified in the surveyed literature.

Structure Activity Relationship Sar Studies of 8 Methoxycaffeine and Its Analogs

Role of the Methoxy (B1213986) Group at the 8-Position in Biological Activity

The introduction of a methoxy group at the C-8 position of the caffeine (B1668208) molecule significantly alters its biological profile. This substitution is a key area of interest because the C-8 position is the only one on the caffeine ring not substituted by a methyl group, making it a prime site for chemical modification. researchgate.net Research indicates that 8-methoxycaffeine (8-MOC) is a more potent derivative than its parent compound, caffeine. nih.gov

Studies comparing this compound with caffeine and another derivative, 8-chlorocaffeine (B118225) (8-CC), have examined their effects on DNA. 8-MOC was found to be very similar to caffeine in its ability to induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs). nih.gov The effects of this compound on DNA were found to be comparable to those of ellipticine (B1684216), a known inhibitor of the enzyme DNA topoisomerase II. nih.gov This suggests that the methoxy group at the 8-position contributes to a mechanism of action that involves interaction with this critical enzyme, a characteristic not as prominently attributed to caffeine itself.

Furthermore, 8-substituted alkoxycaffeine derivatives have been reported to exhibit inhibitory activity against topoisomerase II. researchgate.net This highlights the importance of the oxygen-linked substituent at this position for specific biological activities. The introduction of various substituents at the C-8 position can lead to a range of biological effects, including adenosine (B11128) receptor antagonism and inhibition of enzymes like phosphodiesterase and monoamine oxidase. researchgate.net

Impact of Substitutions on the Xanthine (B1682287) Core

The biological activity of xanthine derivatives is highly dependent on the nature and position of substituents on the core structure. Different positions on the xanthine ring (N1, N3, N7, and C8) play distinct roles in determining the compound's pharmacological properties. nih.govresearchgate.net

N1-Position: Substitution at this position is considered crucial for high affinity and selectivity towards adenosine receptors. researchgate.net

N3-Position: Modifications at the N3 position are important for the bronchodilator properties of xanthine compounds. nih.gov

N7-Position: While N7-substituted derivatives like caffeine and theophylline (B1681296) are known for their bronchodilator activity, bulky substituents at this position generally decrease affinity for adenosine receptors. nih.gov Substitution at the N7 position tends to reduce both adenosine receptor antagonism and bronchodilator potency. researchgate.net

C8-Position: The C8 position is critical for modulating potency. Substitution at this position significantly increases adenosine antagonism and selectivity, particularly for the A1 adenosine receptor subtype. researchgate.net Hydrophobic substituents at the C8 position have been reported to increase potency for both adenosine receptors and phosphodiesterase inhibition. nih.gov Combining substitutions at the C8, N1, and N3 positions can result in compounds with enhanced potency. nih.gov

The following table summarizes the general effects of substitutions at different positions of the xanthine core on biological activity:

| Position | Effect of Substitution | Primary Associated Activity |

| N1 | Necessary for high affinity and selectivity researchgate.net | Adenosine Receptor Antagonism nih.govresearchgate.net |

| N3 | Important for generating effects nih.gov | Bronchodilator Properties nih.gov |

| N7 | Bulky groups decrease affinity; reduces potency nih.govresearchgate.net | Mixed; Bronchodilator Activity nih.gov |

| C8 | Significantly increases potency and selectivity nih.govresearchgate.net | Adenosine Receptor Antagonism researchgate.net |

Computational Chemistry Approaches to SAR

Computational methods are powerful tools for investigating the SAR of this compound and its analogs. These techniques provide insights into molecular interactions, predict biological activity, and guide the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. jyoungpharm.org For xanthine derivatives, docking studies help to elucidate the binding modes with key targets like adenosine receptors and monoamine oxidase B (MAO-B). jyoungpharm.org

Studies on caffeine analogs have successfully used molecular docking to understand their dual inhibition of MAO-B and the adenosine A2A receptor (AA2AR). jyoungpharm.org These analyses reveal that substitutions at the C-8 position with groups like (E)-styryl can form crucial hydrophobic and hydrophilic interactions within the binding sites of these proteins, contributing to their potency. jyoungpharm.org Docking results for various xanthine oxidase inhibitors have shown that they can form hydrogen bonds, π–π stacking, and hydrophobic interactions within the enzyme's binding site, which are important for their inhibitory activities. rsc.org Similarly, docking analyses of caffeine with proteins like TNF-α, IL-1β, and IL-6 have demonstrated strong binding affinities, quantified by CDOCKER energy values. mdpi.com This approach is reliable for studying the mechanism of interaction between caffeine analogs and their biological targets. jyoungpharm.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org QSAR models have been developed for various xanthine derivatives to predict their inhibitory effects on enzymes like xanthine oxidase. frontiersin.orgnih.gov

These models are built by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods, such as multiple linear regression or machine learning algorithms like support vector regression and random forest, to correlate these descriptors with observed activity. frontiersin.orgnih.gov For xanthone (B1684191) derivatives, a QSAR study indicated that properties such as dielectric energy, hydroxyl group count, LogP, and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov Such models can accurately and rapidly predict the biological activity of new, untested compounds, which is highly valuable for designing novel drugs and saving resources. frontiersin.orgfrontiersin.org

A pharmacophore is an abstract description of molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov Pharmacophore modeling is a key component of rational drug design and is used to identify new, active compounds from large chemical databases through virtual screening. nih.govnih.gov

For caffeine and its analogs, pharmacophore models are generated by aligning a set of active molecules and identifying common chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic regions. nih.govresearchgate.net For example, a pharmacophore model for caffeine might include two hydrogen bond acceptor groups and two aromatic regions. nih.gov This pharmacophoric pattern can then be used to search databases for other molecules that fit the model, potentially identifying novel candidates for further study. nih.gov This approach, often combined with molecular docking, enhances virtual screening efforts and aids in the design of new ligands with improved potency and selectivity. nih.gov The development of machine learning techniques alongside pharmacophore mapping has opened new avenues in drug design, allowing for the targeted modification of molecules to enhance their inhibitory potential. nih.gov

Analytical and Bioanalytical Methodologies for 8 Methoxycaffeine

Chromatographic Techniques

Chromatographic methods are fundamental for separating 8-Methoxycaffeine from complex mixtures, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of this compound due to its purine (B94841) structure, which possesses strong UV chromophores. For this compound, reverse-phase HPLC methods are typically employed. A specific method for this compound utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.com

For related methylxanthines like caffeine (B1668208), common HPLC-UV methods often use C18 stationary phases. Mobile phases frequently comprise mixtures of water and organic solvents such as methanol (B129727) or acetonitrile, sometimes buffered with phosphate (B84403) solutions to control pH. mnstate.eduejgm.co.uknih.govresearchgate.net UV detection wavelengths for xanthine (B1682287) derivatives, including caffeine, typically range from 254 nm to 275 nm, with common values around 272 nm, 273 nm, 274 nm, or 275 nm, as these compounds exhibit strong absorption in this region. mnstate.eduejgm.co.uknih.govresearchgate.netjst.go.jpchemguide.co.uk The choice of specific column, mobile phase composition, and flow rate is optimized to achieve adequate separation, resolution, and sensitivity for this compound within a given matrix.

| Parameter | Typical Conditions for this compound / Related Xanthines | Reference |

|---|---|---|

| Column Type | Newcrom R1 (for this compound), C18 (general) | sielc.com, mnstate.edu, ejgm.co.uk, nih.gov, researchgate.net |

| Mobile Phase (Example) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Typical Mobile Phase Components (General) | Water, Methanol, Acetonitrile, Phosphate Buffer | mnstate.edu, ejgm.co.uk, nih.gov, researchgate.net |

| UV Detection Wavelength | Typically 254-275 nm (e.g., 272 nm, 273 nm, 274 nm, 275 nm) | mnstate.edu, ejgm.co.uk, nih.gov, jst.go.jp, chemguide.co.uk, researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly powerful and sensitive technique for the identification and quantification of this compound, particularly in complex biological or environmental samples. It combines the separation power of LC with the high specificity and sensitivity of mass spectrometry. forensicrti.orgresearchgate.netchromatographyonline.comresearchgate.netnih.gov For this compound, the use of formic acid in the mobile phase is recommended for MS-compatible applications, replacing phosphoric acid typically used in HPLC-UV. sielc.com

LC-MS/MS allows for the precise determination of molecular weight and provides structural information through fragmentation patterns. For xanthine derivatives like caffeine and its metabolites, fragmentation pathways often involve retro-Diels-Alder processes and ring-contraction reactions, especially when analyzed in positive electrospray ionization (ESI+) mode. forensicrti.orgresearchgate.netnih.gov While specific fragmentation ions for this compound were not detailed in the search results, the general principles of fragmentation for related purine alkaloids would apply, enabling its selective detection using Multiple Reaction Monitoring (MRM). This technique is particularly valuable for bioanalytical support and quantification of small molecules during drug development due to its extensive experience across various matrices, including plasma, blood, and urine. sielc.com

| Parameter | General Considerations for LC-MS/MS Analysis of this compound / Related Xanthines | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) is common for xanthines | researchgate.net, nih.gov, forensicrti.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification | forensicrti.org, preprints.org |

| Mobile Phase Additive | Formic Acid (for MS compatibility) | sielc.com |

| Typical Fragmentation Pathways (General for Xanthines) | Retro-Diels-Alder (RDA), ring-contraction reactions | researchgate.net, forensicrti.org |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another chromatographic technique applicable for the analysis of volatile or semi-volatile compounds. GC-MS is widely used for the identification and determination of various components, including methylxanthines, in complex matrices such as coffee. researchgate.netresearchgate.netchromatographyonline.com

For compounds that are not sufficiently volatile or thermally stable, derivatization is often a necessary prerequisite for GC analysis. Derivatization involves chemically modifying the analyte to increase its volatility or improve its chromatographic behavior. While specific derivatization requirements for this compound were not found in the provided search results, it is a common practice for polar compounds or those with high boiling points to enable their analysis by GC. nih.gov

Spectroscopic Methods

Spectroscopic methods provide valuable information about the electronic structure, concentration, and molecular identity of this compound.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantitative determination of this compound concentration in solutions. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of an analyte is directly proportional to its absorbance, as described by the Beer-Lambert Law. nih.govmsu.edu

For this compound, a specific UV absorption maximum (λmax) has been reported at 218 nm when measured in methanol. kyoto-u.ac.jp This characteristic absorption wavelength allows for the accurate quantification of the compound by measuring its absorbance at this specific wavelength and comparing it to a calibration curve prepared from known concentrations of this compound standards. For comparison, caffeine typically exhibits a λmax around 274 nm. researchgate.netsciencemadness.org The distinct λmax of this compound highlights its unique electronic properties compared to caffeine, despite their structural similarity.

| Parameter | Value for this compound | Reference |

|---|---|---|

| UV Absorption Maximum (λmax) | 218 nm | kyoto-u.ac.jp |

| Solvent | Methanol | kyoto-u.ac.jp |

| Principle for Concentration Determination | Beer-Lambert Law | msu.edu, nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound. Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of a molecule.

While specific, complete NMR spectral data for this compound were not extensively detailed in the provided search results, NMR is routinely used to confirm the structure of synthesized compounds like this compound. For example, a study on 8-substituted aryloxycaffeine derivatives, which are structurally related to this compound, presented 1H NMR and 13C NMR data for these compounds. arabjchem.org In the case of caffeine, its 1H NMR spectrum typically shows characteristic singlet peaks for the methyl groups (N-CH3) in the range of 2.8 to 4 ppm and a signal for the C8 proton (if present) in the imidazole (B134444) ring around 7-8 ppm. researchgate.net For this compound, the methoxy (B1213986) group (-OCH3) would typically appear as a singlet in the 1H NMR spectrum, usually around 3.5-4.0 ppm, and its carbon would be observed in the 13C NMR spectrum. The absence of the C8 proton signal (present in caffeine) and the appearance of signals corresponding to the methoxy group would be key indicators of the successful substitution at the 8-position. NMR experiments, including 2D techniques (e.g., COSY, HSQC, HMBC), would further confirm the complete structural assignment. core.ac.uk

| NMR Technique | Information Provided | Relevance for this compound |

|---|---|---|

| 1H NMR | Chemical shifts, integration, multiplicity, coupling constants | Identification of methyl protons, methoxy protons, and any remaining purine ring protons; confirmation of substitution patterns. |

| 13C NMR | Chemical shifts of carbon atoms | Identification of all carbon environments, including methyl carbons, methoxy carbon, and purine ring carbons. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlations between protons and carbons, and through bonds/space | Confirmation of connectivity and full structural assignment. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a widely employed analytical technique for the identification and characterization of functional groups within organic molecules. By analyzing the absorption of infrared radiation at specific wavelengths, IR spectroscopy provides a unique vibrational fingerprint of a compound. While specific detailed IR spectral data for this compound's functional group characterization was not extensively detailed in the provided search results, the technique is fundamentally applicable to compounds of its structural class.

For this compound (C₉H₁₂N₄O₃), IR spectroscopy would typically reveal characteristic absorption bands corresponding to its key functional groups. These would include:

C-H stretching vibrations: Present in the methyl groups and the purine ring.

C=O stretching vibrations: Arising from the carbonyl groups within the xanthine core.

C=N stretching vibrations: Associated with the imine bonds in the purine ring system.

C-N stretching vibrations: From the various carbon-nitrogen bonds in the heterocyclic structure.

C-O-C stretching vibrations: Characteristic of the methoxy ether linkage at the 8-position.

The precise positions and intensities of these bands would provide valuable information regarding the molecular structure and purity of this compound, aiding in its identification and quality control.

Electrochemical Methods

Electrochemical methods involve the study of chemical reactions that involve electron transfer at an electrode-solution interface. These techniques are valuable for both the synthesis and analysis of electroactive compounds. For this compound, electrochemical principles have been notably applied in its synthesis.

One reported method for the synthesis of this compound involves the electrochemical oxidation of caffeine. This process utilizes potassium fluoride (B91410) (KF) as an electrode in a methanol (MeOH) medium, with the reaction proceeding at 1.5 V over 2.5 hours, yielding this compound with a reported efficiency of 43% arabjchem.orgresearchgate.net. Similar electrochemical oxidation approaches using methanol, potassium chloride (KCl), or potassium cyanide (KCN) can also yield this compound, 8-chlorocaffeine (B118225), or 8-cyanocaffeine, respectively molaid.com. This highlights the utility of electrochemical synthesis in selectively functionalizing the caffeine scaffold.

In broader bioanalytical contexts, electrochemical techniques such as amperometry, various potential pulse methods, and cyclic voltammetry are commonly employed to detect target molecules through their oxidation or reduction at a solid electrode nih.gov. These methods generate currents that provide quantitative measures of dynamic chemical fluctuations, which can be correlated with pharmacological and biological activities nih.gov. While not specifically detailed for this compound in the search results, its electroactive nature, as demonstrated by its electrochemical synthesis, suggests that these analytical electrochemical methods could be adapted for its detection and quantification in appropriate matrices.

Sample Preparation Strategies for In Vitro and Animal Research Samples

Effective sample preparation is a critical initial step in bioanalytical workflows, enabling the reliable identification and quantification of analytes like this compound from complex biological matrices. The primary goals are to extract and concentrate the analyte while simultaneously removing interfering matrix components that could compromise subsequent analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) biotage.com.

For in vitro and animal research samples, common strategies for the extraction of small molecules like this compound include:

Protein Precipitation (PPT): This is a widely used and cost-effective method where organic solvents (e.g., acetonitrile or methanol) are added to the biological sample, causing proteins to denature and precipitate. After centrifugation, the supernatant, containing the analyte, is collected for analysis biotage.comsepscience.com. While effective for removing large proteins, some endogenous materials like phospholipids (B1166683) and peptides may remain and cause ion suppression sepscience.com.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The target compound partitions into the organic phase, leaving many polar interferences in the aqueous phase biotage.comorientjchem.org. Common organic extractants for biological samples include ethyl acetate (B1210297) and chlorinated alkanes orientjchem.org. LLE can be tailored for high recovery of specific analytes and is effective at removing proteins, phospholipids, and salts biotage.com.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that utilizes a solid sorbent to selectively retain analytes from a liquid sample, followed by elution with a suitable solvent. It offers cleaner extracts and higher recoveries compared to some other methods mdpi.com. Variations include dispersive SPE (DSPE) and magnetic SPE (MSPE) mdpi.com.

For solid biological samples, such as animal tissues, additional pre-treatment steps are typically required to homogenize the matrix and release the analyte into a liquid phase before extraction:

Tissue Homogenization and Lysis: Animal tissues (e.g., spleen, liver, brain) are first weighed and then mechanically disrupted, often by grinding in liquid nitrogen or cutting into small pieces abclonal.comneb.comfavorgen.commsu.edu. This is followed by chemical lysis using specific buffers and enzymes like Proteinase K, which digests proteins abclonal.comneb.comfavorgen.combiotools.eu. Incubation at controlled temperatures (e.g., 56°C or 60°C) with agitation ensures complete dissolution of the tissue neb.comfavorgen.com.

Metabolite Extraction from Tissue: For broader metabolite analysis, a common approach involves a two-phase extraction using a mixture of methanol and chloroform (B151607), often containing additives like formic acid and butylated hydroxytoluene (BHT) msu.edu. After mixing and centrifugation, the polar and lipid-based metabolites partition into different layers, which can then be evaporated to dryness and stored msu.edu.

The choice of sample preparation strategy depends on the specific matrix, the concentration of this compound, the presence of interfering substances, and the sensitivity requirements of the downstream analytical technique.

Mechanistic Investigations in Pre Clinical Models in Vitro and Animal Studies

In Vitro Cell Line Studies Focusing on Molecular Pathways

In vitro studies have been instrumental in dissecting the molecular pathways affected by 8-methoxycaffeine, revealing its capacity to induce DNA damage and modulate enzyme activity in various cellular contexts.

Research in isolated nuclei from L1210 murine leukemic cells has demonstrated that this compound induces significant DNA damage. Specifically, 8-MOC leads to the formation of DNA single-strand breaks (SSBs), DNA double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) mims.com. The profile of DNA damage induced by 8-MOC in L1210 cell nuclei was observed to be similar to that produced by ellipticine (B1684216), a known inhibitor of DNA topoisomerase II mims.com. This similarity extended to the ratio of SSBs, DSBs, and DPCs, and their rapid reversibility upon removal of the compound mims.com.

Furthermore, 8-MOC, along with caffeine (B1668208) and 8-chlorocaffeine (B118225), demonstrated the capability to inhibit DSBs induced by ellipticine in L1210 cell nuclei mims.com. Despite these functional similarities to topoisomerase II inhibitors, 8-MOC, caffeine, and 8-chlorocaffeine did not stimulate the formation of a cleavable complex by purified L1210 topoisomerase II (p170 form) when using SV40 DNA and human c-myc DNA as substrates mims.com. This suggests that these methylated oxypurines might either act on a different isoform of topoisomerase II or require the native chromatin environment within the nucleus to exert their effects mims.com. The dose-response curve for 8-MOC in inducing these DNA effects was bell-shaped mims.com.

Table 1: Effects of this compound on DNA in L1210 Cell Nuclei

| DNA Damage Type | Observation in L1210 Cells (Isolated Nuclei) | Comparison to Ellipticine (Topoisomerase II Inhibitor) | Reversibility |

| Single-Strand Breaks | Induced | Similar ratio | Rapid |

| Double-Strand Breaks | Induced; inhibited ellipticine-induced DSBs | Similar ratio | Rapid |

| DNA-Protein Crosslinks | Induced | Similar ratio | Rapid |

Studies have also investigated the effects of this compound on human T lymphocytes. It has been reported that this compound is among the most effective caffeine derivatives in inducing chromosomal aberrations nih.gov. In purified human T lymphocytes, 8-MOC was found to induce DNA double-strand breaks during the cell cycle nih.gov. The frequency of these DNA breaks was compared to those mediated by etoposide (B1684455) or ellipticine, which are used as parameters for topoisomerase II activity nih.gov.

While this compound's capacity to induce DNA double-strand breaks and its comparison with topoisomerase II inhibitors have been referenced in the context of neuroblastoma research, specific detailed mechanistic studies focusing solely on this compound in neuroblastoma cell lines beyond these general DNA-damaging effects were not identified in the available literature caymanchem.comwikipedia.org. Similarly, no specific mechanistic investigations of this compound in cardiomyocyte models were found in the reviewed sources. Research in these cell systems generally focuses on other compounds or broader mechanisms of proliferation, differentiation, and disease invivochem.cnnih.govfishersci.caguidetopharmacology.org.

Mechanistic Phenotyping in Animal Models (Focus on molecular/cellular endpoints, not gross physiological effects or therapeutic outcomes)

Mechanistic investigations in animal models typically involve assessing molecular and cellular endpoints to understand a compound's fundamental actions within a living system. This includes examining changes in neurochemistry, receptor interactions, synaptic plasticity, and cellular pathways in various organ tissues.

Neurochemical and electrophysiological assessments in rodent brains are crucial for understanding the impact of compounds on neuronal activity, neurotransmitter systems, and synaptic function libretexts.orgnih.gov. While general methodologies for such assessments, including measuring neurotransmitter levels, receptor occupancy, and synaptic plasticity (e.g., long-term potentiation and depression), are well-established in rodent models wikipedia.orglibretexts.org, specific studies detailing the neurochemical or electrophysiological effects of this compound in rodent brains were not identified in the provided search results.

Cellular pathway analysis in organ tissues of animal models provides insights into how compounds modulate complex biological processes beyond isolated cell systems mims.comnih.gov. While the in vitro studies highlight this compound's effects on DNA and topoisomerase activity, specific mechanistic studies detailing the cellular pathway analysis of this compound in various organ tissues from animal models were not found in the reviewed literature.

Comparative Mechanistic Studies with Caffeine and Other Xanthines

The chemical compound this compound (8-MOC), a derivative of caffeine, exhibits distinct mechanistic properties when compared to its parent compound and other prominent xanthine (B1682287) derivatives like theophylline (B1681296) and theobromine (B1682246). While all are methylxanthines, structural modifications, particularly at the 8-position, can lead to significant differences in their molecular interactions and biological effects.

DNA Interaction and Topoisomerase II Inhibition

Research indicates that this compound is notably more potent than caffeine in its ability to induce DNA single-strand breaks (SSBs), DNA double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) nih.govresearchgate.net. These effects suggest a more pronounced interaction with DNA integrity. Comparative studies have shown that the DNA effects of 8-MOC are similar to those of ellipticine, a known inhibitor of DNA topoisomerase II. In both cases, SSBs, DSBs, and DPCs were observed in a comparable ratio and demonstrated rapid reversibility upon removal of the compound. The dose-response curve for both 8-MOC and ellipticine was bell-shaped nih.govresearchgate.net.

Furthermore, 8-MOC, caffeine, and 8-chlorocaffeine were found to inhibit DSBs induced by ellipticine within L1210 cell nuclei. Despite these functional similarities in DNA damage profiles, 8-MOC, caffeine, and 8-chlorocaffeine were unable to stimulate the formation of a cleavable complex by purified L1210 topoisomerase II (p170 form) when using SV40 DNA and human c-myc DNA as substrates. This suggests that these methylxanthines might act on a different form of topoisomerase II or require the natural chromatin environment within the nucleus to exert their effects nih.govresearchgate.net.

In terms of DNA unwinding, this compound demonstrates greater potency compared to caffeine arabjchem.orgresearchgate.net. This unwinding capability is a key aspect of their interaction with DNA structure.

Below is a comparative overview of the DNA-related effects:

| Compound | DNA Single-Strand Breaks (SSBs) | DNA Double-Strand Breaks (DSBs) | DNA-Protein Crosslinks (DPCs) | Topoisomerase II Inhibitory Activity | DNA Unwinding Potency |

| This compound | Potent inducer nih.govresearchgate.net | Potent inducer nih.govresearchgate.net | Potent inducer nih.govresearchgate.net | Present, more potent than caffeine and 8-chlorocaffeine arabjchem.orgresearchgate.net | Higher than caffeine arabjchem.orgresearchgate.net |

| Caffeine | Inducer, less potent than 8-MOC nih.govresearchgate.net | Inducer, less potent than 8-MOC nih.govresearchgate.net | Inducer, less potent than 8-MOC nih.govresearchgate.net | Less potent than 8-MOC arabjchem.orgresearchgate.net | Lower than 8-MOC arabjchem.orgresearchgate.net |

| 8-Chlorocaffeine | Inducer nih.govresearchgate.net | Inducer nih.govresearchgate.net | Inducer nih.govresearchgate.net | Less potent than 8-MOC arabjchem.orgresearchgate.net | Not explicitly detailed |

Adenosine (B11128) Receptor Antagonism

Caffeine, a well-known central nervous system stimulant, primarily exerts its effects by antagonizing adenosine receptors (A1, A2A, A2B, and A3) wikipedia.orgmdpi.comnih.govnih.gov. This antagonism inhibits the centrally depressant effects of adenosine and enhances the release of neurotransmitters like acetylcholine (B1216132) wikipedia.orgnih.gov. Caffeine's three-dimensional structure is similar to adenosine, allowing it to bind and block these receptors wikipedia.org. Its affinity (KD) values for human adenosine receptors are reported as 12 μM at A1, 2.4 μM at A2A, 13 μM at A2B, and 80 μM at A3 wikipedia.org.

Theophylline is also an adenosine receptor antagonist, noted to be slightly more potent than caffeine nih.gov. Theobromine, another methylxanthine, shares this general mechanism wikidoc.org. While this compound is a caffeine derivative, specific detailed comparative data on its adenosine receptor affinity relative to caffeine or other xanthines were not extensively detailed in the provided search results. However, other 8-substituted caffeine derivatives, such as 8-cyclohexylcaffeine, have shown significant potency at adenosine A2 receptors arabjchem.org.

Phosphodiesterase (PDE) Inhibition

Methylxanthines, including caffeine, theophylline, and theobromine, are known to inhibit phosphodiesterase (PDE) enzymes wikipedia.orgwikidoc.orgnih.govnih.govchegg.com. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, thereby potentiating the actions of agents that act through adenylyl cyclases and cyclic AMP wikipedia.orgnih.govnih.govchegg.com. Caffeine non-selectively inhibits phosphodiesterase wikipedia.org. Theophylline inhibits 3',5'-cyclic nucleotide phosphodiesterase nih.govnih.gov. Theobromine is also a potent cAMP phosphodiesterase inhibitor wikidoc.org.

Regarding this compound, the broader class of 8-alkyloxycaffeine (which includes this compound) has been reported as a phosphodiesterase inhibitor arabjchem.orgresearchgate.net. Comparative studies on respiratory stimulant effects of xanthines suggest that inhibition of type IV PDE plays a prominent role, while behavioral stimulant effects are more closely linked to adenosine receptor antagonism nih.gov.

Below is a summary of the primary mechanistic actions of these compounds:

| Compound | Primary Mechanism 1 (Adenosine Receptor Antagonism) | Primary Mechanism 2 (Phosphodiesterase Inhibition) |

| This compound | Not explicitly detailed, but as a caffeine derivative, likely shares some activity. arabjchem.org | Reported as a PDE inhibitor (as 8-alkyloxycaffeine) arabjchem.orgresearchgate.net |

| Caffeine | Antagonist of A1, A2A, A2B, A3 receptors wikipedia.orgmdpi.comnih.govnih.gov | Nonselective PDE inhibitor, increases cAMP wikipedia.orgchegg.com |

| Theophylline | Slightly more potent adenosine receptor antagonist than caffeine nih.gov | Inhibits 3',5'-cyclic nucleotide phosphodiesterase nih.govnih.gov |

| Theobromine | Methylxanthine, shares similar properties wikidoc.org | Potent cAMP phosphodiesterase inhibitor wikidoc.org |

Metabolism and Biotransformation Pathways Mechanistic, Non Human Studies

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

In vitro metabolic stability assays utilizing subcellular fractions such as liver microsomes and S9 fractions are fundamental tools in drug discovery and development. Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, are rich in Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are responsible for oxidation, reduction, and hydrolysis reactions nih.govnih.govinvivochem.cnfishersci.ca. S9 fractions, which include both microsomal and cytosolic components, offer a more comprehensive metabolic profile by containing a wider array of both Phase I and Phase II enzymes nih.govinvivochem.cnnih.govnih.gov. These assays are employed to assess the intrinsic clearance of a compound and to determine its susceptibility to enzymatic degradation.

Despite the widespread use of these in vitro models for evaluating metabolic stability, specific detailed research findings or data tables pertaining to the metabolic stability of 8-Methoxycaffeine in liver microsomes or S9 fractions from non-human studies were not identified in the reviewed literature.

Identification of Metabolites Using Mass Spectrometry (in vitro, animal)

Mass spectrometry (MS) is a powerful analytical technique indispensable for the identification and structural elucidation of metabolites in biological samples uni-freiburg.de. Coupled with chromatographic separation techniques like liquid chromatography (LC-MS), it enables the detection of parent compounds and their biotransformed products in complex biological matrices from in vitro systems or animal models uni-freiburg.de. This approach helps to map out the metabolic fate of a compound by identifying phase I and phase II metabolites.

However, specific studies detailing the identification of this compound metabolites using mass spectrometry in either in vitro systems or animal models were not found in the current search. Research on this compound has more prominently focused on its cellular effects, such as inducing DNA breaks, rather than its metabolic breakdown products.

Involvement of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) and Other Metabolic Enzymes

Cytochrome P450 (CYP) enzymes constitute a superfamily of monooxygenases that play a crucial role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including drugs nih.govfishersci.ca. Major isoforms such as CYP1A2, CYP2B6, and CYP3A4 are particularly significant in hepatic drug metabolism. Beyond CYPs, other enzymes like flavin-containing monooxygenases (FMOs), esterases, amidases, and aldehyde oxidases also contribute to Phase I biotransformations, while soluble enzymes in the cytosol participate in various reactions nih.govfishersci.ca.

While this compound is a derivative of caffeine (B1668208), and caffeine itself is known to be metabolized by CYP1A2, specific enzymatic pathways, or the involvement of particular CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) or other metabolic enzymes in the biotransformation of this compound in non-human studies, were not explicitly detailed in the reviewed scientific literature.

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions, also known as Phase II metabolism, involve the covalent attachment of endogenous, polar molecules (e.g., glucuronic acid, sulfate, glutathione, acetate (B1210297), or methyl groups) to a drug or its Phase I metabolite. These reactions typically result in larger, more polar, and often pharmacologically inactive metabolites that are readily excreted from the body. Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is one of the most common and significant Phase II reactions nih.gov.

Summary of Metabolic Data (No specific data for this compound found)

| Metabolic Pathway/Assay | Specific Findings for this compound (Non-human studies) |

| In Vitro Metabolic Stability (Liver Microsomes, S9) | No specific data found. |

| Metabolite Identification (Mass Spectrometry) | No specific metabolites identified. |

| Involvement of CYP450 Enzymes | No specific enzyme involvement detailed. |

| Conjugation Reactions (e.g., Glucuronidation) | No specific conjugation pathways identified. |

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Targets for 8-Methoxycaffeine

Current research indicates that this compound is more potent than its parent compound, caffeine (B1668208), in inducing DNA damage nih.govresearchgate.net. Specifically, 8-MOC has been shown to induce DNA single-strand breaks (SSBs), DNA double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in isolated nuclei from L1210 cells, exhibiting effects similar to ellipticine (B1684216), a well-known topoisomerase II inhibitor nih.govmdpi.com. Furthermore, this compound has been observed to inhibit Drosophila DNA topoisomerase II nih.gov.

However, a critical nuance in its mechanism is that while it functionally mimics topoisomerase II inhibitors by inducing DNA breaks, 8-MOC was unable to stimulate the formation of a cleavable complex with purified L1210 topoisomerase II (p170 form) nih.govmdpi.com. This suggests that this compound might be active on a different isoform of topoisomerase II, or that its activity is contingent upon the natural chromatin environment within the nucleus nih.gov. This distinction opens significant avenues for the discovery of novel biological targets beyond the extensively studied p170 topoisomerase II.

Future research should prioritize:

Identification of alternative topoisomerase isoforms: Investigating the interaction of this compound with other topoisomerase isoforms (e.g., Topoisomerase I, or other Topoisomerase II variants) or accessory proteins that modulate topoisomerase activity could uncover new direct or indirect targets.

Chromatin-mediated effects: Given its potential activity within the "natural chromatin milieu" nih.gov, studies focusing on how this compound influences chromatin structure, histone modifications, or other DNA-associated proteins could reveal novel mechanisms of action.

DNA repair pathway modulation: The induction of DNA breaks by this compound implies a cellular DNA damage response. Exploring its effects on various DNA repair pathways and their associated proteins could identify novel targets involved in cellular resilience or vulnerability to DNA damage.

Broader cellular cytotoxicity mechanisms: The observation of increased cytotoxic activity for this compound compared to caffeine nih.gov warrants investigation into other cellular processes or organelles it might impact, potentially involving pathways distinct from its DNA-damaging effects. For instance, studies on other 8-substituted caffeine derivatives have indicated effects on the cGMP pathway and induction of cancer cell death nih.gov, suggesting a broader spectrum of potential targets for this class of compounds.

The following table summarizes the DNA damage effects of this compound compared to related compounds:

| Compound | DNA Single-Strand Breaks (SSBs) | DNA Double-Strand Breaks (DSBs) | DNA-Protein Crosslinks (DPCs) | Topoisomerase II (p170) Cleavable Complex Stimulation |

| This compound | Yes nih.govmdpi.com | Yes nih.govmdpi.com | Yes nih.govmdpi.com | No nih.govmdpi.com |

| Caffeine | Yes nih.govmdpi.com | Yes nih.govmdpi.com | Yes nih.govmdpi.com | No nih.govmdpi.com |

| 8-Chlorocaffeine (B118225) | Yes nih.govmdpi.com | Yes nih.govmdpi.com | Yes nih.govmdpi.com | No nih.govmdpi.com |

| Ellipticine | Yes nih.govmdpi.com | Yes nih.govmdpi.com | Yes nih.govmdpi.com | Yes nih.govmdpi.com |

Development of this compound as a Molecular Probe for Biological Systems

Molecular probes are indispensable tools in biological research, enabling the visualization, identification, and perturbation of specific biomolecules and cellular processes nih.govnih.govki.seoctant.bio. While this compound is not yet widely recognized as a molecular probe, its established biological activities, particularly its ability to induce specific types of DNA damage and modulate topoisomerase activity, position it as a promising candidate for such development.

Future efforts could focus on:

Fluorescent and affinity labeling: Synthesizing this compound derivatives conjugated with fluorescent tags (e.g., fluorophores for microscopy) or affinity labels (e.g., biotin (B1667282) for pull-down assays) would enable the direct visualization of its cellular localization and the identification of its direct binding partners. This would be particularly valuable for elucidating its interaction with chromatin or specific topoisomerase isoforms in live cellular contexts.

Investigating DNA damage response dynamics: As a compound that efficiently induces DNA double-strand breaks at non-toxic concentrations nih.gov, this compound could be developed into a probe to study the kinetics and spatial organization of DNA repair pathways. Its unique mechanism, distinct from direct topoisomerase II poisoning, could offer a novel perspective on these processes.

Probing chromatin dynamics: Given the hypothesis that 8-MOC might be active within the "natural chromatin milieu" nih.gov, developing it into a probe could allow researchers to investigate the intricate interplay between small molecules, DNA, and chromatin remodeling complexes.

Advanced Computational Modeling for Predicting Interactions and Designing Analogs

Computational modeling plays a pivotal role in modern drug discovery and mechanistic studies, allowing for the prediction of molecular interactions, the design of novel compounds, and the elucidation of complex biological processes octant.bioarxiv.orgpsu.edu. While some computational studies, such as molecular docking, have been applied to 8-alkylmercaptocaffeine derivatives to understand their inhibitory mechanisms nih.gov, the full potential of advanced computational techniques for this compound remains largely untapped.

Key areas for future computational research include:

Molecular docking and dynamics simulations: Performing comprehensive molecular docking studies and molecular dynamics simulations of this compound with various topoisomerase isoforms, DNA structures (including different conformations and sequences), and chromatin components could provide atomic-level insights into its binding modes, affinity, and the conformational changes it induces. This would be crucial for understanding why it affects DNA breaks similarly to ellipticine but does not stimulate cleavable complex formation with purified p170 topoisomerase II nih.govmdpi.com.

Target prediction and deconvolution: Leveraging advanced computational methods, such as inverse docking or machine learning-based target prediction algorithms, could identify novel protein targets for this compound based on its chemical structure and known biological activities. This could accelerate the discovery of new therapeutic applications or off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies and de novo design: Developing QSAR models based on existing and newly synthesized this compound analogs could establish relationships between structural features and biological activity. This would facilitate the rational design of novel analogs with improved potency, selectivity, or desired pharmacological profiles, potentially leading to the development of more effective and targeted agents.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

Omics technologies, including proteomics and metabolomics, offer powerful, high-throughput approaches to comprehensively analyze biological systems at the molecular level mdpi.comnih.govmdpi.comdecode.comfrontiersin.org. While specific omics studies on this compound are not widely reported, their integration into future research would provide a holistic understanding of its cellular impact and mechanistic underpinnings.

Proteomics:

Global protein expression profiling: Treating cells or organisms with this compound and then performing quantitative proteomics would enable the identification of changes in protein abundance. This could reveal affected signaling pathways, stress responses, or compensatory mechanisms activated by 8-MOC-induced DNA damage.

Post-translational modification analysis: Investigating changes in protein post-translational modifications (e.g., phosphorylation, ubiquitination) in response to this compound treatment could pinpoint key regulatory events and protein networks involved in its mechanism of action.

Chemical proteomics for target identification: Employing chemical proteomics approaches, which utilize chemical probes to capture and identify protein targets ki.se, could directly identify proteins that interact with or are modified by this compound, providing definitive evidence for novel biological targets.

Metabolomics:

Metabolic pathway perturbation: Metabolomics, the comprehensive analysis of small molecule metabolites, could reveal how this compound perturbs cellular metabolic pathways. This could include changes in nucleotide synthesis, energy metabolism, oxidative stress markers, or other metabolic signatures indicative of its cellular effects.

Biomarker discovery: By profiling metabolic changes in response to this compound, potential biomarkers of its activity or cellular response could be identified, which might be useful for monitoring its effects in experimental settings.

The synergistic application of these omics technologies, coupled with bioinformatics and systems biology approaches, would allow for the construction of detailed molecular networks and pathways influenced by this compound, moving beyond its known DNA-damaging properties to reveal a more complete picture of its biological landscape.

Q & A

Q. How can 8-Methoxycaffeine be synthesized and characterized in a laboratory setting?

Answer: Synthesis of this compound typically involves methoxylation of caffeine precursors. Key steps include:

Q. What are the key physicochemical properties of this compound critical for experimental design?

Answer:

- Solubility : 0.1439 M in aqueous solutions at 25°C; consider co-solvents (e.g., DMSO) for in vitro assays .